molecular formula C26H26ClNO4 B14948409 1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

Cat. No.: B14948409
M. Wt: 451.9 g/mol
InChI Key: LBTBSRAMPLSCLN-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.

    Introduction of the chromene moiety: This step involves the cyclization of an appropriate precursor to form the chromene ring system.

    Attachment of the 4-chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction, where the chromene intermediate is treated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with cyclohexylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrochromene-1a(2H)-carboxamide: A structurally similar compound with slight variations in the chromene ring system.

    1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrobenzofuran-1a(2H)-carboxamide: Another similar compound with a benzofuran ring instead of a chromene ring.

Uniqueness

1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26ClNO4

Molecular Weight

451.9 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-N-cyclohexyl-1-ethyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide

InChI

InChI=1S/C26H26ClNO4/c1-2-25(22(29)16-12-14-17(27)15-13-16)21-19-10-6-7-11-20(19)32-24(31)26(21,25)23(30)28-18-8-4-3-5-9-18/h6-7,10-15,18,21H,2-5,8-9H2,1H3,(H,28,30)

InChI Key

LBTBSRAMPLSCLN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4CCCCC4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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